

# A Technical Guide to the Spectral Data of 2,3,5-Trimethylanisole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for **2,3,5- Trimethylanisole** (CAS No: 20469-61-8), a compound relevant in organic synthesis.[1] The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

#### Molecular Structure:

- IUPAC Name: 1-methoxy-2,3,5-trimethylbenzene[2]
- Molecular Formula: C10H14O[2][3][4]
- Molecular Weight: 150.22 g/mol [2]
- Canonical SMILES: CC1=CC(=C(C(=C1)OC)C)C[2][4]

## **Spectral Data Summary**

The following sections present the core spectral data for **2,3,5-Trimethylanisole** in a structured format for clarity and comparative analysis.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>13</sup>C NMR Spectral Data



Solvent: Not specified in the source.

Chemical Shift (δ) ppm	Carbon Assignment
157.43	C1 (C-OCH <sub>3</sub> )
119.95	C2 (C-CH <sub>3</sub> )
137.32	C3 (C-CH <sub>3</sub> )
124.92	C4 (Ar-H)
137.54	C5 (C-CH <sub>3</sub> )
110.52	C6 (Ar-H)
Not specified	-OCH₃
21.38	Ar-CH₃
20.03	Ar-CH₃
11.60	Ar-CH₃

Data sourced from ChemicalBook.[1]

<sup>1</sup>H NMR Spectral Data

Predicted data based on typical chemical shifts for similar structures.

Chemical Shift (δ) ppm	Multiplicity	Integration	Proton Assignment
~6.7-6.9	Singlet	1H	Ar-H
~6.6-6.8	Singlet	1H	Ar-H
~3.8	Singlet	3H	-OCH₃
~2.3	Singlet	3H	Ar-CH₃
~2.2	Singlet	3H	Ar-CH₃
~2.1	Singlet	3H	Ar-CH₃



Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Bond Vibration	Functional Group
~2950-3000	Strong	C-H stretch	sp <sup>3</sup> C-H (methyl groups)
~3000-3100	Medium	C-H stretch	sp <sup>2</sup> C-H (aromatic)
~1600, ~1450	Medium-Strong	C=C stretch	Aromatic ring
~1250	Strong	C-O stretch	Aryl ether
Below 1500	Complex	Fingerprint Region	Unique molecular vibrations

Data is characteristic for substituted anisoles and aromatic compounds.

Mass Spectrometry (MS)

m/z	Relative Intensity	Assignment
150.10	High	[M] <sup>+</sup> (Molecular Ion)
135	High	[M-CH <sub>3</sub> ] <sup>+</sup>
107	Medium	[M-CH <sub>3</sub> -CO] <sup>+</sup>
91	Medium	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)

Monoisotopic Mass: 150.104465066 Da.[2][3]

## **Experimental Protocols**

Detailed methodologies for the key spectroscopic techniques are provided below. These represent standard laboratory practices for the analysis of small organic molecules.

# Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol



This protocol outlines the general procedure for acquiring <sup>1</sup>H and <sup>13</sup>C NMR spectra for a small organic molecule like **2,3,5-Trimethylanisole**.

- Sample Preparation:
  - Weigh approximately 5-25 mg of the 2,3,5-Trimethylanisole sample.
  - Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₀) in a clean vial.
  - To ensure a homogeneous magnetic field, the solution must be free of any solid particles.
    Filter the sample solution through a Pasteur pipette with a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
  - Cap the NMR tube securely.
- Instrument Setup:
  - Insert the NMR tube into a spinner turbine and adjust its depth.
  - Place the sample into the NMR spectrometer's magnet.
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity, which results in sharp, symmetrical peaks.
- Data Acquisition:
  - Acquire a standard ¹H NMR spectrum. Key parameters include the number of scans (NS), pulse sequence, and relaxation delay (d1).[5] For quantitative results, a longer relaxation delay is necessary to ensure complete relaxation of all protons.
  - For <sup>13</sup>C NMR, a larger number of scans is typically required due to the low natural abundance of the <sup>13</sup>C isotope. A proton-decoupled pulse sequence is commonly used to simplify the spectrum and improve the signal-to-noise ratio.
- Data Processing:

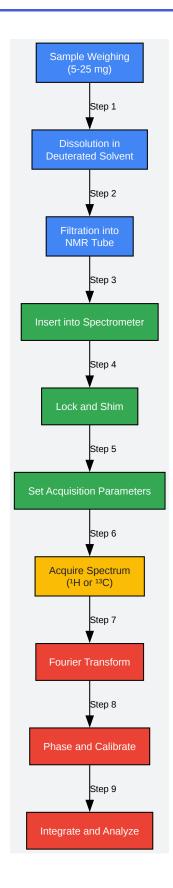
## Foundational & Exploratory





- Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Calibrate the chemical shift scale using a reference signal (e.g., residual solvent peak or an internal standard like TMS).
- Integrate the peaks in the ¹H spectrum to determine the relative ratios of different types of protons.





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General workflow for NMR spectroscopy.



## Infrared (IR) Spectroscopy Protocol (Thin Film Method)

This protocol describes the thin solid or liquid film method, a common technique for obtaining the IR spectrum of a pure organic compound.

#### Sample Preparation:

- If the sample is a solid, dissolve a small amount (a few milligrams) in a few drops of a volatile solvent like methylene chloride or acetone.
- Place one to two drops of the solution (or the pure liquid if the sample is not a solid) onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[7]
- If a solvent was used, allow it to evaporate completely, leaving a thin film of the compound on the plate.

#### Instrument Setup:

- Place the salt plate into the sample holder within the FT-IR spectrometer's sample compartment.[6]
- Ensure the instrument is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

#### Data Acquisition:

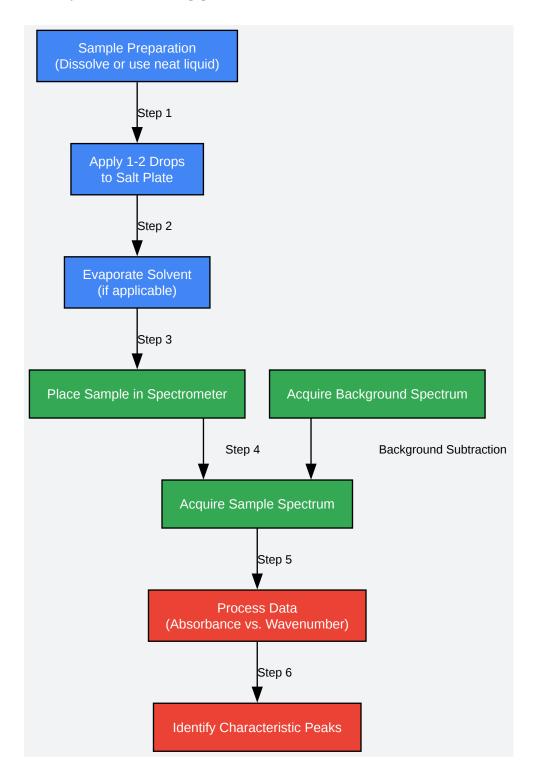
- Acquire a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum.
- Acquire the sample spectrum. The instrument passes infrared radiation through the sample, and a detector measures the amount of light absorbed at each frequency.[8]
- Multiple scans are typically co-added to improve the signal-to-noise ratio.

#### Data Processing and Analysis:

 The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm<sup>-1</sup>).



 Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. The region below 1500 cm<sup>-1</sup> is known as the fingerprint region and is unique to the specific molecule.[9]



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General workflow for IR spectroscopy (Thin Film Method).

# Mass Spectrometry (MS) Protocol (Electrospray Ionization)

This protocol outlines a general procedure for analyzing a small molecule using a mass spectrometer with an electrospray ionization (ESI) source, often coupled with liquid chromatography (LC/MS).

#### Sample Preparation:

- Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in an organic solvent such as methanol or acetonitrile.[10]
- Dilute this stock solution to a final concentration of 1-10 μg/mL using a solvent compatible with the mobile phase (e.g., a mixture of acetonitrile and water).[10]
- The sample must be free of inorganic salts and particulates, as these can interfere with the ESI process and contaminate the instrument.[10]
- Transfer the final diluted solution to an appropriate autosampler vial.

#### Instrument Setup:

- The sample is introduced into the ESI source via direct infusion or through a liquid chromatography system.
- In the ESI source, the sample solution is nebulized into a fine spray of charged droplets.
- A high voltage is applied, and with the aid of a drying gas, the solvent evaporates from the droplets, leading to the formation of gas-phase ions.

#### Data Acquisition:

- The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).





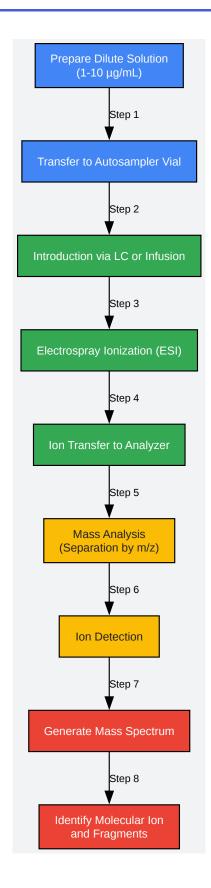


- The detector records the abundance of ions at each m/z value.
- Data can be acquired in full scan mode to detect all ions within a mass range or in a targeted mode like multiple reaction monitoring for quantitative analysis.[11]

#### • Data Analysis:

- The resulting mass spectrum is a plot of relative ion intensity versus m/z.
- Identify the molecular ion peak ([M]<sup>+</sup> or protonated molecule [M+H]<sup>+</sup>) to determine the molecular weight.
- Analyze the fragmentation pattern to deduce structural information about the molecule.





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General workflow for Mass Spectrometry (ESI).



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